benzoylecgonine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

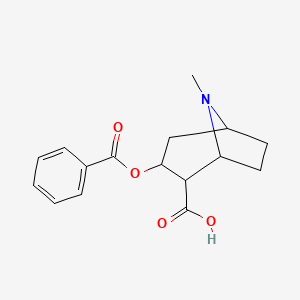

Structure

2D Structure

3D Structure

Properties

CAS No. |

1130667-83-2 |

|---|---|

Molecular Formula |

C16H19NO4 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19) |

InChI Key |

GVGYEFKIHJTNQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzoylecgonine Synthesis and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and metabolic pathways of benzoylecgonine (B1201016), the primary metabolite of cocaine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its formation, both chemically and biologically, and the analytical methods for its detection.

Chemical Synthesis of this compound

This compound can be synthesized chemically, primarily through the hydrolysis of cocaine. This process can be achieved under various conditions, with differing yields and purity.

Alkaline Hydrolysis of Cocaine

A common laboratory method for the synthesis of this compound involves the hydrolysis of cocaine freebase in an aqueous solution.

Experimental Protocol:

-

Preparation of Cocaine Freebase: Dissolve cocaine hydrochloride in distilled water. While stirring, add a 10% potassium hydroxide (B78521) solution dropwise until the pH of the solution is greater than 10. Filter the resulting precipitate (cocaine freebase), wash with distilled water, and dry thoroughly.

-

Hydrolysis: Reflux the prepared cocaine freebase in distilled water. The reaction time can vary depending on the desired yield and reaction scale.

-

Purification: After cooling, the reaction mixture is typically purified to isolate this compound.

| Reaction Condition | Reactants | Product | Yield | Reference |

| Reflux in Water | Cocaine Freebase, Water | This compound | Not specified | [1] |

Note: The yield of this reaction is often not explicitly stated in the literature but is a standard preparatory method.

Synthesis via Propylene (B89431) Glycol

An alternative synthetic route involves the reaction of cocaine with propylene glycol.

Experimental Protocol:

-

Reaction Setup: Combine cocaine alkaloid and propylene glycol in a reaction vessel. The reaction can be performed with or without the presence of a small amount of water.

-

Heating: Maintain the reaction mixture at a temperature between 50°C and 100°C.

-

Water Removal: Subsequently or simultaneously, remove water from the reaction mixture to drive the reaction towards the desired product.

-

Workup: After the reaction is complete (monitored by the disappearance of cocaine), the product can be isolated.

| Reactant Ratio | Temperature | Reaction Time | Product Composition | Reference |

| 2.0g Cocaine Alkaloid, 17g Propylene Glycol, 1.0g Water | 50°C | Until <0.1% Cocaine remains | This compound and other derivatives | [2] |

Metabolic Pathways of this compound Formation

This compound is the major metabolite of cocaine in humans, formed primarily through enzymatic hydrolysis in the liver. Two other significant metabolic pathways for cocaine also exist.[3]

Approximately 45% of cocaine is hydrolyzed to this compound by carboxylesterase-1 (hCE-1) in the liver.[3] Another 40% is biotransformed to the inactive metabolite ecgonine (B8798807) methyl ester (EME) by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (hCE-2).[3] A smaller fraction undergoes N-demethylation.

Enzyme Kinetics of Cocaine Metabolism

The efficiency of the enzymes involved in cocaine metabolism can be described by their kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat).

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |

| Human Butyrylcholinesterase (BChE) | (-)-Cocaine | 4.5 | 4.1 | 9.11 x 105 | [4] |

| Human Carboxylesterase-1 (hCE-1) | (-)-Cocaine | 116 | - | - | [4] |

| Human Carboxylesterase-2 (hCE-2) | (-)-Cocaine | 202 | 0.589 (pmol·min−1) | 0.44 (s-1mM-1) | [5] |

Note: The Vmax for hCE-2 was reported in pmol·min−1 and the catalytic efficiency in s-1mM-1, highlighting differences in experimental setups and reporting.

Experimental Protocols for this compound Analysis

The detection and quantification of this compound in biological matrices are crucial for clinical and forensic toxicology. The following sections detail common experimental procedures.

Solid-Phase Extraction (SPE) of this compound from Urine

SPE is a widely used technique for the extraction and pre-concentration of this compound from urine prior to chromatographic analysis.

Experimental Protocol:

-

Sample Preparation: To 1-2 mL of urine, add a deuterated internal standard (e.g., this compound-d3) and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

-

Column Conditioning: Condition a C18 SPE column with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and then 1 mL of 100 mM phosphate buffer (pH 6.0).

-

Sample Loading: Apply the prepared urine sample to the conditioned SPE column.

-

Washing: Wash the column sequentially with 3 mL of deionized water, 1 mL of 100 mM HCl, and 1 mL of methanol to remove interfering substances.

-

Elution: Elute the this compound from the column with 3 mL of an elution solvent (e.g., methylene (B1212753) chloride:isopropanol:ammonium hydroxide, 78:20:2 v/v/v).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 50°C.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a gold-standard confirmatory method for this compound. Due to its low volatility, derivatization is a necessary step.[1]

Experimental Protocol:

-

Derivatization:

-

Silylation: Reconstitute the dried extract from SPE in an appropriate solvent and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70°C for 20 minutes) to form the trimethylsilyl (B98337) derivative of this compound.[6]

-

Alkylation: Alternatively, use an alkylating agent. For example, add pentafluoropropanol (B8783277) (PFPOH) and pentafluoropropionic anhydride (B1165640) (PFPA) to the dried extract and heat.

-

-

GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) with a temperature program to separate the derivatized this compound from other components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.

In Vitro Metabolism Study using Human Liver S9 Fraction

In vitro metabolism studies using liver sub-cellular fractions are essential for understanding the metabolic fate of drugs. The S9 fraction contains both microsomal and cytosolic enzymes.[7]

Experimental Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), the test compound (cocaine), and the human liver S9 fraction.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the appropriate cofactor solution (e.g., NADPH regenerating system for Phase I metabolism). A control incubation without the cofactor should also be performed.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, 45 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites (e.g., this compound) using a suitable analytical method like LC-MS/MS.

This guide provides a foundational understanding of the synthesis and metabolism of this compound, along with practical experimental protocols. For further detailed information, including specific instrument parameters and troubleshooting, consulting the cited literature is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Enzymes of Cocaine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal-imab-bg.org [journal-imab-bg.org]

- 7. mttlab.eu [mttlab.eu]

Physicochemical Properties of Benzoylecgonine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylecgonine (B1201016) (BE) is the primary and major metabolite of cocaine, formed in the liver through enzymatic hydrolysis.[1][2] Its detection in biological fluids, particularly urine, is the most common method for confirming cocaine use.[3][4] Understanding the physicochemical properties of this compound is crucial for the development of analytical methods for its detection, for studying its pharmacokinetics and toxicological effects, and for designing effective drug abuse treatment strategies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its metabolic pathway and a representative analytical workflow.

Core Physicochemical Properties

This compound is a zwitterionic molecule, possessing both a carboxylic acid and a tertiary amine group.[5][6] This dual nature significantly influences its solubility and partitioning behavior. The quantitative physicochemical data for this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₉NO₄ | [4] |

| Molar Mass | 289.33 g/mol | [4] |

| Melting Point | 195 °C (decomposition) | [7] |

| 198-200 °C | [8] | |

| Boiling Point | 431.49 °C (rough estimate) | [7] |

| Appearance | White solid | [8] |

Table 2: Acidity, Lipophilicity, and Solubility of this compound

| Property | Value | Source(s) |

| pKa₁ (Carboxylic Acid) | 2.15 ± 0.01 | [3] |

| 2.47 | [6] | |

| pKa₂ (Tertiary Amine) | 11.41 ± 0.01 | [3] |

| 11.80 (uncertain) | [7] | |

| LogP (Octanol-Water Partition Coefficient) | 1.6 (Predicted) | |

| Solubility in DMF | 30 mg/mL | [7] |

| Solubility in DMSO | 25 mg/mL | [7] |

| Solubility in Ethanol | 30 mg/mL | [7] |

| Solubility in PBS (pH 7.2) | 3 mg/mL | [7] |

| Solubility in 1M NaHCO₃ | > 26.4 mg/mL | [8] |

| Aqueous Solubility | Highly soluble due to zwitterionic nature | [5][6] |

Metabolic Pathway of Cocaine to this compound

Cocaine is primarily metabolized in the liver by carboxylesterases, which hydrolyze the ester bonds to form this compound and ecgonine (B8798807) methyl ester.[1][2] this compound is the major metabolite, accounting for a significant portion of the ingested cocaine.

Caption: Metabolic conversion of cocaine to its major metabolites.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the initial temperature to approximately 10-15°C below the expected melting point. Use a heating rate of 1-2°C per minute for an accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of this compound as a function of pH.

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions with known pH values covering the range of interest (e.g., pH 1 to 12)

-

Stock solution of this compound in a suitable solvent (e.g., water or methanol)

-

Hydrochloric acid and sodium hydroxide (B78521) solutions for pH adjustment

Procedure:

-

Preparation of Solutions: Prepare a series of solutions of this compound at a constant concentration in the different buffer solutions.

-

Wavelength Scan: For each solution, record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms of the molecule.

-

Absorbance Measurements: Measure the absorbance of each solution at the identified λmax values.

-

Data Analysis:

-

Plot absorbance versus pH at each λmax.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

Alternatively, use the following equation to calculate the pKa for each pH: pKa = pH + log [(A_b - A) / (A - A_a)] where:

-

A is the absorbance of the solution at a given pH.

-

A_a is the absorbance of the fully acidic form.

-

A_b is the absorbance of the fully basic form.

-

-

The average of the calculated pKa values provides the final result.

-

Workflow for this compound Detection in Urine by LC-MS/MS

This workflow outlines a common procedure for the quantitative analysis of this compound in urine samples, often used in forensic and clinical toxicology.

Caption: A typical workflow for the analysis of this compound in urine.

Conclusion

The physicochemical properties of this compound, particularly its zwitterionic nature, are fundamental to its behavior in biological systems and its detection in analytical assays. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this important cocaine metabolite. Accurate determination and understanding of these properties are essential for advancing research in drug metabolism, toxicology, and the development of new diagnostic and therapeutic strategies related to cocaine abuse.

References

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. Prediction of impairment from urine this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Core Mechanism of Action of Benzoylecgonine in the Human Body

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylecgonine (B1201016) (BE), the primary metabolite of cocaine, has long been considered pharmacologically inactive. However, emerging evidence challenges this notion, revealing that BE exerts distinct and significant physiological effects in the human body. This technical guide provides a comprehensive analysis of the current understanding of this compound's mechanism of action, with a focus on its vasoconstrictive and cytotoxic properties. While often overshadowed by its parent compound, BE's prolonged presence in the body and its unique interactions at the cellular level necessitate a thorough investigation for both toxicological assessment and the development of therapeutic interventions for cocaine abuse. This document synthesizes findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

Cocaine is extensively metabolized in the liver, primarily through hydrolysis, to form this compound.[1] Unlike cocaine, which is rapidly cleared from the system, this compound has a longer half-life and can be detected in urine for an extended period, making it a key biomarker for cocaine use.[2] While historically deemed an inactive metabolite, recent research indicates that this compound possesses intrinsic pharmacological activities, particularly affecting the cardiovascular and central nervous systems.[3][4] This guide delves into the molecular mechanisms underlying these effects, providing a detailed resource for researchers in pharmacology, toxicology, and drug development.

Vasoconstrictive Effects of this compound

One of the most significant pharmacological actions of this compound is its ability to induce vasoconstriction, particularly in the cerebral arteries.[1][3] Studies have shown that BE is a potent vasoconstrictor, in some cases more so than cocaine itself.[1] However, the precise mechanism of this action remains a subject of debate, with evidence pointing towards two distinct pathways.

Calcium-Dependent Mechanism

A prominent theory suggests that this compound's vasoconstrictive effect is mediated by an influx of extracellular calcium (Ca2+) into vascular smooth muscle cells.[3] This hypothesis is supported by in vitro studies on isolated cat cerebral arteries, where the vasoconstrictor response to BE was eliminated by the calcium channel blocker verapamil (B1683045).[3] In contrast, the vasoconstriction induced by cocaine was abolished by ryanodine, which affects intracellular calcium release, and was significantly reduced by adrenergic antagonists, suggesting a different mechanism for the parent compound.[3]

Caption: Proposed signaling pathway for this compound-induced vasoconstriction via calcium channel activation.

Alpha-1 Adrenergic Receptor-Mediated Mechanism

Conflicting evidence suggests that this compound-induced vasoconstriction may be mediated through the stimulation of alpha-1 adrenergic receptors.[5][6] In a study using cannulated pressurized fetal sheep cerebral arteries, the vasoconstrictive response to this compound was attenuated by alpha-adrenergic antagonists.[5][6] This suggests a mechanism more similar to that of norepinephrine (B1679862), where activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade leading to contraction.

Caption: Proposed signaling pathway for this compound-induced vasoconstriction via α1-adrenergic receptor activation.

Quantitative Data on Vasoconstriction

While several studies have demonstrated the vasoconstrictive properties of this compound, comprehensive quantitative data in a standardized format is limited. The following table summarizes available data from in vitro studies.

| Compound | Concentration (M) | Vessel Type | Species | Change in Arterial Diameter/Area | Reference |

| This compound | 10-5 | Cerebral Artery | Cat | 50% decrease in cross-sectional area | [1] |

| This compound | > 10-10 | Fetal Cerebral Artery | Sheep | Concentration-dependent constriction | [5][6] |

| Cocaine | 2.4 ± 1.6 mm (baseline) -> 2.0 ± 1.4 mm (30 min) | Proximal Coronary Artery | Human | Decrease in diameter | [7] |

| This compound (implicated) | 2.3 ± 1.6 mm (60 min) -> 1.9 ± 1.4 mm (90 min) | Proximal Coronary Artery | Human | Recurrent vasoconstriction | [7] |

Cytotoxic and Neurotoxic Effects

Beyond its vascular effects, this compound has been shown to exhibit cytotoxic and neurotoxic properties. In vitro studies using neuronal and glial cell lines have demonstrated that BE can lead to cell death.[4]

Mechanism of Cytotoxicity

Exposure of NG108-15 (neuronal) and C6 (glial) cell lines to this compound resulted in a loss of cell viability.[4] The observed effects included retraction of cellular processes within minutes of exposure, followed by cell death within hours.[4] This suggests that this compound can directly interfere with essential cellular functions, leading to apoptosis or necrosis.

Caption: A typical experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic effects of this compound on different cell lines.

| Cell Line | This compound Concentration (µM) | Observation | Reference |

| NG108-15 (Neuronal) | 10 | Retraction of cellular processes within 30 min, cell death within 6h | [4] |

| NG108-15 (Neuronal) | 50 | Retraction of cellular processes within 15 min | [4] |

| C6 (Glial) | 10 | Retraction of cellular processes within 30 min, cell death within 6h | [4] |

| C6 (Glial) | 50 | Retraction of cellular processes within 15 min | [4] |

Interaction with Monoamine Transporters

While cocaine's primary mechanism of action is the inhibition of dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters, the activity of this compound at these sites is significantly lower. Most studies suggest that this compound has negligible affinity for these transporters, which is why it is often considered to lack the psychoactive effects of cocaine. However, a comprehensive quantitative comparison is essential for a complete understanding.

Note: Specific Ki or IC50 values for this compound at monoamine transporters are not consistently reported in the literature, reflecting its generally accepted low affinity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Vasoconstriction Assay in Isolated Cerebral Arteries

Objective: To determine the direct effect of this compound on the diameter of isolated cerebral arteries.

Methodology:

-

Animal Model and Vessel Isolation: Fetal sheep or adult cats are commonly used.[3][5] Following euthanasia, the brain is rapidly removed and placed in a cold physiological salt solution (PSS). Cerebral arteries (e.g., middle cerebral artery) are carefully dissected under a microscope.

-

Cannulation and Pressurization: The isolated artery segment is transferred to a chamber on a pressure arteriograph system. The vessel is cannulated at both ends with glass micropipettes and secured with sutures. The vessel is then pressurized to a physiological level (e.g., 40 mmHg).

-

Data Acquisition: The vessel chamber is mounted on an inverted microscope equipped with a video camera and a video dimension analyzer. The internal diameter of the artery is continuously monitored and recorded.

-

Experimental Procedure:

-

The vessel is allowed to equilibrate in PSS until a stable baseline diameter is achieved.

-

A cumulative concentration-response curve is generated by adding increasing concentrations of this compound (e.g., 10-10 to 10-4 M) to the superfusing PSS.

-

To investigate the mechanism, the experiment can be repeated in the presence of specific antagonists (e.g., verapamil for calcium channels, prazosin (B1663645) for α1-adrenergic receptors).

-

-

Data Analysis: The change in arterial diameter is expressed as a percentage of the baseline diameter. Concentration-response curves are plotted, and EC50 values can be calculated.

Cytotoxicity Assessment using MTT Assay

Objective: To quantify the cytotoxic effect of this compound on neuronal or glial cells.

Methodology:

-

Cell Culture: Neuronal (e.g., NG108-15) or glial (e.g., C6) cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of control cells. Dose-response curves are generated, and the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) is determined.

Conclusion

The evidence presented in this technical guide indicates that this compound is not an inert metabolite but possesses distinct pharmacological activities. Its potent vasoconstrictive effects, mediated through mechanisms that may involve both calcium influx and alpha-1 adrenergic receptor stimulation, contribute to the cardiovascular complications associated with cocaine use. Furthermore, its demonstrated cytotoxicity in neuronal and glial cells suggests a potential role in the neurotoxic sequelae of chronic cocaine abuse.

For researchers and drug development professionals, a thorough understanding of this compound's mechanism of action is crucial. It highlights the need to consider the long-term effects of cocaine metabolites in the development of therapeutic strategies for cocaine addiction and overdose. Future research should focus on obtaining more precise quantitative data on receptor binding affinities and further elucidating the signaling pathways involved in its vasoconstrictive and cytotoxic effects. This will provide a more complete picture of the pathophysiology of cocaine abuse and may reveal novel targets for intervention.

References

- 1. Effect of cocaine and cocaine metabolites on cerebral arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive assay for urinary cocaine metabolite this compound shows more positive results and longer half‐lives than those using traditional cut‐offs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cocaine and this compound constrict cerebral arteries by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of the cocaine metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of cocaine, this compound, and cocaine metabolites in cannulated pressurized fetal sheep cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Recurrent coronary vasoconstriction caused by intranasal cocaine: possible role for metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro stability of benzoylecgonine in biological matrices

An In-Depth Technical Guide on the In Vitro Stability of Benzoylecgonine (B1201016) in Biological Matrices

Introduction

This compound (BZE) is the primary and major urinary metabolite of cocaine, making it a crucial biomarker in clinical and forensic toxicology for verifying cocaine use.[1] Unlike its parent compound, cocaine, which is notoriously unstable in biological samples, this compound exhibits greater stability.[2][3][4] However, its concentration can be affected by the in vitro hydrolysis of cocaine after sample collection. Understanding the factors that influence the stability of this compound is paramount for accurate toxicological interpretation. These factors include storage temperature, pH, the presence of preservatives, and the specific biological matrix.

This technical guide provides a comprehensive overview of the in vitro stability of this compound in various biological matrices, summarizing quantitative data from key studies, detailing common experimental protocols, and visualizing relevant chemical pathways and workflows.

Factors Influencing this compound Stability

The stability of this compound in biological samples is not absolute and is influenced by several key environmental and chemical factors.

-

Temperature: Storage temperature is the most critical factor affecting the stability of both cocaine and its metabolites.[5][6] Freezing samples at -20°C is consistently shown to be the optimal condition for long-term stability, preserving analyte concentrations for a year or more.[5][7][8] In contrast, storage at refrigerated (4°C) and room temperatures (20-25°C) leads to significant degradation of cocaine and can alter this compound concentrations.[2][5][6][9]

-

pH: The pH of the matrix, particularly urine, plays a significant role. This compound and its parent compound, cocaine, are more stable in acidic conditions (pH 4-5).[7][10] Alkaline conditions (pH ≥ 8) promote the chemical hydrolysis of cocaine to this compound and can also lead to the degradation of this compound itself over extended periods.[5][10]

-

Preservatives: In blood samples, preservatives containing fluoride (B91410), such as sodium fluoride (NaF), are often used to inhibit enzymatic activity.[5] This is crucial for preventing the rapid enzymatic degradation of cocaine to ecgonine (B8798807) methyl ester (EME), which indirectly preserves the parent drug and prevents post-collection increases in this compound from non-enzymatic hydrolysis.[5][7][8] While NaF is effective at stabilizing cocaine, some studies have found it has a negligible effect on the stability of this compound itself in urine.[3][7]

-

Biological Matrix: The composition of the biological matrix influences the degradation pathways. In blood and plasma, esterase enzymes rapidly hydrolyze cocaine to EME.[11][12] The formation of this compound in vitro is primarily due to spontaneous, non-enzymatic chemical hydrolysis, which is favored at alkaline pH.[12][13][14] In urine, which typically lacks significant esterase activity, stability is governed mainly by pH and temperature.

Chemical Hydrolysis Pathway of Cocaine

In vitro, cocaine degrades into two primary metabolites: this compound (BZE) and ecgonine methyl ester (EME). The formation of BZE occurs predominantly through non-enzymatic chemical hydrolysis, which is accelerated by alkaline pH.[12][13] Conversely, EME is formed through enzymatic hydrolysis catalyzed by pseudocholinesterases present in blood and plasma.[12] Because BZE can be formed from cocaine after a sample is collected, understanding this pathway is critical to interpreting results.

Quantitative Stability Data

The following tables summarize quantitative data on this compound stability from various studies, highlighting the impact of matrix, temperature, preservatives, and pH over time.

Table 1: Stability of this compound in Blood, Plasma, and Serum

| Matrix | Storage Temperature | Storage Duration | Preservative | Analyte Recovery (%) | Citation(s) |

| Blood | -20°C | 1 year | Sodium Fluoride (NaF) | 89.9 ± 5.9% | [5] |

| Blood | -20°C | 1 year | None | 86.7 ± 2.3% | [5] |

| Blood | 4°C | 365 days | Sodium Fluoride (NaF) | 68.5% | [5][8] |

| Blood | 4°C | 365 days | None | 3.7% | [5][8] |

| Blood | Room Temp (20-22°C) | 30 days | Multiple types | Stable under all conditions | [2][4] |

| Blood | Refrigerated | 30 days | Multiple types | Stable under all conditions | [2][4] |

| Plasma | 4°C & 20°C | 15 days | Potassium Fluoride (0.25%) | BZE concentrations decreased with time and temp | [11] |

Table 2: Stability of this compound in Urine

| Storage Temperature | Storage Duration | pH | Preservative | Analyte Recovery (%) | Citation(s) |

| -20°C | 1 year | 4 | N/A | Stable | [5] |

| -20°C | 1 year | 8 | N/A | Stable | [5] |

| 4°C | 1 year | 4 | N/A | Stable | [5] |

| 4°C | 1 year | 8 | N/A | 23% | [5][8][15] |

| -15°C | 9 months | 6.0 or 7.5 | N/A | No significant degradation | [10] |

| 4°C | 90 days | 5 | NaF | Stable | [3] |

| 25°C | 28 days | 5 | N/A | More stable than at higher pH | [10] |

Table 3: Stability of this compound in Saliva / Oral Fluid

| Storage Temperature | Storage Duration | Preservative/Device | Analyte Recovery (%) | Citation(s) |

| Room Temp | 136 days | 1% Sodium Fluoride (on DSS*) | Stable throughout study | [16] |

| 4°C | 14 days | M3 Buffer | Stable | [16] |

| -20°C | 1 year | M3 Buffer | Stable | [16] |

| 4°C | 14 days | Quantisal® or Certus® | Stable | [16] |

| Room Temp | 24 hours | Oral-Eze® & StatSure® | Stable (% difference < ±16.7%) | [17] |

*DSS: Dried Saliva Spots

Experimental Protocols for Stability Assessment

The evaluation of analyte stability is a critical component of method validation in toxicology. A typical workflow involves fortifying a blank biological matrix with the analyte of interest and monitoring its concentration over time under various storage conditions.

General Protocol

-

Matrix Procurement: Obtain a pool of blank (drug-free) biological matrix (e.g., whole blood, urine, plasma) from healthy volunteers or certified vendors.

-

Sample Fortification (Spiking): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the pooled blank matrix with the stock solution to achieve a known starting concentration.

-

Aliquoting and Storage:

-

Dispense the fortified matrix into multiple storage tubes appropriate for the study conditions (e.g., with and without preservatives like NaF).

-

Divide the tubes into sets for storage at different temperatures (e.g., -20°C, 4°C, 20°C).

-

For urine studies, adjust the pH of different sets to desired levels (e.g., pH 4, 7, 8).

-

-

Baseline Analysis (T=0): Immediately after preparation, analyze a subset of aliquots to establish the initial (T=0) concentration.

-

Time Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 1 month, 1 year), retrieve a set of samples from each storage condition.

-

Sample Preparation and Extraction: Allow samples to thaw completely and equilibrate to room temperature. Extract this compound from the matrix using a validated method, such as:

-

Solid-Phase Extraction (SPE): A common technique where the analyte is isolated from the matrix by passing the sample through a sorbent-packed cartridge, followed by washing and elution.[18]

-

Liquid-Liquid Extraction (LLE): A method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

-

-

Analytical Quantification: Analyze the extracted samples using a validated chromatographic method, typically coupled with mass spectrometry for high specificity and sensitivity.

-

Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. The analyte is generally considered stable if the mean concentration is within ±15-20% of the baseline value.

Summary and Recommendations

Based on the available scientific literature, the following best practices are recommended to ensure the integrity of this compound in biological specimens prior to analysis:

-

Optimal Storage: For long-term storage (beyond a few days), all biological samples should be frozen at -20°C or lower.[5][7][8] This is the most effective method to prevent degradation.

-

Blood Collection: Blood samples should be collected in tubes containing a preservative, such as sodium fluoride, to inhibit esterase activity and prevent the in vitro breakdown of cocaine.[5]

-

Urine Samples: For urine, maintaining an acidic pH (around 5.0) can enhance the stability of both cocaine and this compound, especially if refrigeration is the only option.[7][10] Samples should be protected from light.[7]

-

Avoid Room Temperature: Storage at room temperature should be avoided as it significantly accelerates the degradation of cocaine, which can complicate the interpretation of this compound levels.[2][4]

-

Prompt Analysis: Whenever possible, samples should be analyzed as soon as possible after collection to minimize the potential for chemical changes.

References

- 1. scielo.br [scielo.br]

- 2. Studies on the stability and detection of cocaine, this compound, and 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid in whole blood using Abuscreen radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STABILITY OF COCAINE IN PHOSPHATE BUFFER AND IN URINE [arch.ies.gov.pl]

- 4. dl.astm.org [dl.astm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. DSpace [open.bu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.au.dk [pure.au.dk]

- 10. academic.oup.com [academic.oup.com]

- 11. In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Oral Fluid Cocaine and this compound Concentrations Following Controlled Intravenous Cocaine Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effect of sodium fluoride preservative and storage temperature on the stability of cocaine in horse blood, sheep vitreous and deer muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Stability of drugs of abuse in synthetic oral fluid investigated using a simple “dilute and inject” method of analysis - PMC [pmc.ncbi.nlm.nih.gov]

Benzoylecgonine: A Comprehensive Technical Review of its Historical Discovery and Enduring Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylecgonine (B1201016), the primary metabolite of cocaine, stands as a pivotal molecule in the fields of toxicology, pharmacology, and forensic science. Its detection in biological specimens is the cornerstone of modern cocaine drug testing, providing a reliable indicator of recent use. Beyond its diagnostic utility, this compound exhibits its own distinct pharmacological and toxicological profile, contributing to the overall effects of cocaine consumption. This in-depth technical guide provides a comprehensive overview of the historical discovery, metabolic pathways, analytical methodologies, and enduring significance of this compound.

Historical Discovery

The history of this compound is intrinsically linked to the isolation and study of its parent compound, cocaine. While indigenous South American cultures have utilized the coca leaf for centuries, the scientific investigation of its active constituents began in the mid-19th century. Cocaine was first isolated in 1855 by the German chemist Friedrich Gaedcke, who named it "erythroxyline"[1]. This was later refined by Albert Niemann in 1860, who gave it the name "cocaine"[2][3][4].

The formal synthesis and structural elucidation of the cocaine molecule were achieved by Richard Willstätter in 1898[5]. While the exact moment of this compound's first identification as a metabolite is not definitively documented in a single seminal publication, the fundamental principles of drug metabolism were being established during the late 19th and early 20th centuries[6][7][8]. It was known that the body could chemically alter foreign substances, and the hydrolysis of esters, such as cocaine, was a recognized metabolic pathway.

Chemically, this compound can be readily synthesized by boiling cocaine freebase in water, a process that hydrolyzes the methyl ester group[9]. The definitive identification and routine detection of this compound as the major urinary metabolite of cocaine became firmly established with the advent of modern analytical techniques in the mid-20th century, particularly with the development of chromatographic and immunoassay methods.

Metabolic Pathway of Cocaine to this compound

Cocaine is extensively metabolized in the human body, with only a small fraction of the parent drug excreted unchanged in urine. The primary metabolic pathway leading to the formation of this compound involves the enzymatic hydrolysis of the methyl ester group of cocaine. This biotransformation is primarily catalyzed by carboxylesterases in the liver[9][10].

Approximately 45% of an administered dose of cocaine is hydrolyzed to this compound[10]. Another significant metabolic route involves the hydrolysis of the benzoyl ester group by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (CE-2), producing ecgonine (B8798807) methyl ester[10].

Figure 1: Major Metabolic Pathways of Cocaine.

Significance of this compound

The significance of this compound is multifaceted, spanning its crucial role in drug testing to its intrinsic pharmacological and toxicological effects.

Primary Biomarker for Cocaine Use

The relatively short half-life of cocaine in the body makes its direct detection challenging. In contrast, this compound has a longer biological half-life, making it an ideal biomarker for identifying recent cocaine consumption[11][12]. The presence of this compound in urine, blood, hair, or saliva is considered definitive evidence of cocaine use[11][12]. Consequently, it is the primary target analyte in most cocaine drug screening programs.

Pharmacological and Toxicological Effects

While often described as pharmacologically inactive in terms of producing a euphoric high, this compound is not inert. It exhibits significant biological activity, most notably as a potent vasoconstrictor[9][13]. Studies have shown that this compound can cause constriction of cerebral and coronary arteries, potentially contributing to the cardiovascular and cerebrovascular complications associated with cocaine use[9][13]. The mechanism of this compound-induced vasoconstriction appears to differ from that of cocaine, involving the influx of extracellular calcium through voltage-gated calcium channels[13].

Furthermore, this compound has been implicated in the long-term toxicity of cocaine and may contribute to neurotoxicity[10]. Its presence in the body for an extended period means that tissues are exposed to its effects long after the initial stimulant effects of cocaine have subsided.

Environmental Contaminant

The widespread use of cocaine has led to the detection of this compound in wastewater and surface water in various parts of the world[9]. Its presence in aquatic environments has raised concerns about its potential ecotoxicological effects on wildlife.

Quantitative Data

The detection and quantification of this compound are critical for both clinical and forensic toxicology. The following tables summarize key quantitative data related to its detection and pharmacokinetics.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Biological Matrix | Value | Reference(s) |

| Half-life | Plasma | ~6.6 - 9.2 hours | [14] |

| Urine | 0.46 +/- 0.08 days (initial elimination) | [15] | |

| Saliva | ~9.2 hours | [14] | |

| Detection Window | Urine (occasional use) | 2 - 4 days | [11] |

| Urine (chronic, heavy use) | Up to 22 days | [11][12] | |

| Blood | Up to 48 hours | [11] | |

| Saliva | 1 - 2 days | [11] | |

| Hair | Up to 90 days or longer | [1][11] |

Table 2: Typical Cutoff Concentrations and Detection Limits for this compound

| Analytical Method | Matrix | Screening Cutoff (ng/mL) | Confirmation Cutoff (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference(s) |

| Immunoassay (EMIT) | Urine | 150 or 300 | - | 10 - 44 | - | [2][6][12] |

| GC-MS | Urine | - | 100 or 150 | 12.5 | 15 - 60 | [5][16][17][18] |

| LC-MS/MS | Urine | - | 100 | 5 - 10 | 5 - 10 | [3][7][11][19] |

| Immunoassay | Oral Fluid | 15 or 20 | - | - | - | [20][21] |

| LC-MS/MS | Oral Fluid | - | - | <30 | - | |

| RIA | Hair | - | - | - | - | [1][8] |

| LC-MS/MS | Hair | - | - | 0.001 (1 pg/mg) | - |

Note: Cutoff concentrations and detection limits can vary depending on the specific assay, instrumentation, and laboratory procedures.

Experimental Protocols

The accurate detection and quantification of this compound rely on robust and validated analytical methodologies. The following sections detail common experimental protocols for its extraction and analysis.

Sample Preparation: Extraction from Urine

5.1.1. Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of this compound from urine prior to chromatographic analysis.

-

Principle: The urine sample is passed through a solid-phase cartridge containing a sorbent that retains the analyte of interest. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent.

-

Typical Protocol:

-

Conditioning: The SPE cartridge (e.g., a mixed-mode cation exchange polymer) is conditioned sequentially with methanol (B129727) and a buffer solution (e.g., phosphate (B84403) buffer, pH 6.0).

-

Sample Loading: An aliquot of the urine sample, often pre-treated with a buffer and an internal standard (e.g., this compound-d3), is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a series of solvents (e.g., deionized water, acidic solution, and methanol) to remove endogenous matrix components.

-

Elution: this compound is eluted from the cartridge using a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS/MS).

-

Figure 2: Typical Solid-Phase Extraction (SPE) Workflow.

5.1.2. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another common method for isolating this compound from urine.

-

Principle: This technique relies on the differential solubility of this compound in two immiscible liquid phases (typically an aqueous and an organic phase).

-

Typical Protocol:

-

An aliquot of the urine sample is made basic (e.g., by adding a buffer).

-

An organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol) is added, and the mixture is vortexed to facilitate the transfer of this compound into the organic layer.

-

The layers are separated by centrifugation.

-

The organic layer containing the analyte is removed and evaporated.

-

The residue is then derivatized (for GC-MS) or reconstituted in a suitable solvent (for LC-MS/MS).

-

Analytical Quantification

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the confirmation and quantification of this compound.

-

Principle: The extracted and derivatized this compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a gas chromatograph. The separated components are then ionized and fragmented in a mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

-

Derivatization: this compound contains a polar carboxylic acid group that makes it non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents.

-

Analysis: The derivatized sample is injected into the GC-MS system. Quantification is typically performed using selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the derivatized this compound and its deuterated internal standard.

5.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of this compound due to its high sensitivity, specificity, and throughput.

-

Principle: The extracted sample is injected into a liquid chromatograph, where this compound is separated from other components based on its interaction with the stationary and mobile phases. The eluent from the LC is then introduced into a tandem mass spectrometer. In the first mass analyzer, the parent ion of this compound is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer.

-

Advantages: LC-MS/MS often does not require a derivatization step, simplifying sample preparation. The use of multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing the risk of false positives.

-

Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.

Signaling Pathways

The vasoconstrictive effect of this compound is a significant contributor to the cardiovascular toxicity of cocaine. While cocaine's vasoconstrictive action is primarily mediated through the blockade of norepinephrine (B1679862) reuptake, leading to adrenergic stimulation, this compound appears to act through a different mechanism involving the influx of extracellular calcium into vascular smooth muscle cells[13].

This influx of calcium is thought to occur through voltage-gated calcium channels. The increased intracellular calcium concentration then initiates a cascade of events leading to smooth muscle contraction and vasoconstriction.

Figure 3: Proposed Signaling Pathway for this compound-Induced Vasoconstriction.

Conclusion

From its early, less-defined discovery in the context of cocaine metabolism research to its current status as a critical biomarker and a pharmacologically active compound, this compound has remained a substance of immense scientific and clinical importance. Its central role in drug testing necessitates a thorough understanding of its pharmacokinetics and the analytical methods used for its detection. Furthermore, ongoing research into its toxicological effects, particularly its vasoconstrictive properties, continues to shed light on the complex and multifaceted health consequences of cocaine use. For researchers, scientists, and drug development professionals, a comprehensive knowledge of this compound is essential for advancing the fields of toxicology, forensic science, and the development of effective interventions for cocaine abuse.

References

- 1. Calcium-binding property of cocaine and some of its active metabolites-formation of molecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cocaine - Definition, Crack & Plant | HISTORY [history.com]

- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cocaine: a brief history on the discovery, popularisation and early use of medicinal cocaine | Journal of Global Medicine [globalmedicine.co.uk]

- 5. History of cocaine - Wikipedia [en.wikipedia.org]

- 6. Drug Metabolism: A Half-Century Plus of Progress, Continued Needs, and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. History of drug metabolism: the first half of the 20th century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recurrent coronary vasoconstriction caused by intranasal cocaine: possible role for metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of unique cocaine metabolites and smoking by-products in postmortem blood and urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Unique Cocaine Metabolites and Smoking By-Products in Postmortem Blood and Urine Specimens | Office of Justice Programs [ojp.gov]

- 13. Cocaine and this compound constrict cerebral arteries by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cocaine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Cocaine: External Contamination, Inconclusive Results, and Legal Implications | AttoLife [attolife.co.uk]

- 17. Role of voltage-gated sodium, potassium and calcium channels in the development of cocaine-associated cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vasoconstriction - Wikipedia [en.wikipedia.org]

- 19. ASPET | History of Pharmacology [aspet.org]

- 20. Kava - Wikipedia [en.wikipedia.org]

- 21. History of Cocaine [narconon.org]

A Technical Guide to the Pharmacokinetics and Elimination of Benzoylecgonine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Benzoylecgonine (B1201016) (BE) is the primary and pharmacologically inactive metabolite of cocaine, serving as the principal biomarker for detecting cocaine use.[1] A thorough understanding of its pharmacokinetic profile, including its formation, distribution, and elimination, is critical for forensic toxicology, clinical monitoring, and the development of therapeutic interventions for cocaine abuse. This document provides an in-depth analysis of the pharmacokinetics of this compound, with a focus on its elimination half-life. It summarizes quantitative data from various studies, details common experimental methodologies for its detection, and presents visual diagrams of its metabolic pathway and analytical workflows.

Introduction

Cocaine is a potent psychostimulant that is widely abused globally. Following administration, it is rapidly and extensively metabolized in the human body.[2] The major metabolite formed is this compound, which, unlike its parent compound, is pharmacologically inactive.[1] BE is formed in the liver through the hydrolysis of cocaine and is subsequently excreted in the urine.[1] Due to its longer detection window compared to cocaine, this compound is the primary target analyte in urine drug tests for cocaine use.[1][3] Its pharmacokinetic characteristics, particularly its prolonged elimination half-life, are fundamental to interpreting toxicological results accurately.

Pharmacokinetics of this compound

Absorption and Distribution

This compound is not directly consumed; it appears in the body following the metabolism of cocaine. After cocaine administration, it is distributed throughout the body, and its metabolites, including BE, can be detected in various biological matrices such as blood, saliva, urine, and hair.[3][4] The concentration and persistence of BE in these matrices are dependent on the route of cocaine administration, the dose, and the frequency of use.

Metabolism

The biotransformation of cocaine is a critical step leading to the formation of this compound. Approximately 45% of a cocaine dose is metabolized to BE.[5]

-

Primary Pathway: The principal metabolic route to this compound is the hydrolysis of the benzoate (B1203000) ester of cocaine. This reaction is catalyzed by carboxylesterase-1 (hCE-1) , an enzyme predominantly found in the liver.[5]

-

Other Major Pathway: In parallel, about 40% of cocaine is converted to ecgonine (B8798807) methyl ester (EME), another inactive metabolite. This process is mediated by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (hCE-2) .[5]

Both this compound and ecgonine methyl ester can be further hydrolyzed to ecgonine.[6] The metabolic conversion of cocaine is illustrated in the pathway diagram below.

Excretion

The primary route of elimination for this compound is through the kidneys, with subsequent excretion in the urine.[1][7] Urinary concentrations of BE consistently and significantly exceed those of the parent cocaine.[2][7] Maximal excretion of BE typically occurs 4 to 8 hours after cocaine administration, and it is eliminated slowly over several days.[8] Studies have shown that approximately 25-40% of a cocaine dose is recovered in the urine as this compound.[9] This prolonged excretion profile makes BE a reliable marker for detecting cocaine use long after the parent drug has been cleared from the body.[8]

Elimination Half-Life

The elimination half-life (t½) of this compound is considerably longer than that of cocaine, but reported values vary significantly across studies. This variability can be attributed to factors such as the biological matrix tested, the analytical method's sensitivity, the subject's history of drug use (chronic vs. occasional), and individual metabolic rates.[4][10][11]

For instance, the half-life in chronic users may be prolonged compared to occasional users.[10][12] Furthermore, highly sensitive analytical methods can detect low concentrations of BE for an extended period, leading to calculations of a longer terminal elimination half-life.[11] One study noted that the slow elimination phase of cocaine metabolites can yield half-life estimates ranging from 14.6 to 52.4 hours.[11]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for this compound from various scientific studies.

Table 1: Elimination Half-Life of this compound in Various Biological Matrices

| Biological Matrix | Elimination Half-Life (t½) | Study Population / Conditions | Citation |

|---|---|---|---|

| Plasma | ~12 hours | General estimate | [4] |

| Plasma | 6.6 hours | Chronic cocaine users | [10][12] |

| Saliva | 9.2 hours | Chronic cocaine users | [10][12] |

| Urine | 4.5 hours | Average from excretion rates | [13] |

| Urine | ~12 hours (0.46 days) | Cocaine-addicted subjects | [14] |

| Oral Fluid | 3.4 - 13.8 hours | Following subcutaneous administration |[15] |

Table 2: Pharmacokinetic Parameters of this compound after Cocaine Administration

| Parameter | Biological Matrix | Value | Route of Administration | Citation |

|---|---|---|---|---|

| Tmax (Time to Peak) | Urine | 4 - 11 hours | Oral (Inca Tea) | [16] |

| Tmax | Urine | 4 - 8 hours | Intranasal | [8] |

| Cmax (Peak Conc.) | Urine | 1.4 - 2.8 mg/L | Oral (Inca Tea) | [16] |

| Cmax | Urine | 75 µg/mL | Intranasal |[8] |

Table 3: Detection Windows for this compound

| Biological Matrix | Detection Window | User Type / Conditions | Citation |

|---|---|---|---|

| Blood | Up to 48 hours | General use | [4][9] |

| Urine | 2 - 3 days | Occasional use | [4] |

| Urine | Up to 2 weeks | Heavy users | [4] |

| Urine | 48 - 72 hours | General use (chromatographic assays) | [8] |

| Urine | 96 - 144 hours | General use (radioimmunoassay) | [8] |

| Urine | 17 - 22 days | With highly sensitive LC-MS/MS (5 ng/mL cutoff) | [11][17] |

| Saliva | 1 - 2 days | General use | [4] |

| Hair | Up to 90 days or longer | Reflects chronic exposure |[4][18] |

Experimental Protocols & Methodologies

The quantification of this compound in biological samples is a multi-step process involving sample collection, preparation, and analysis, typically using a two-tiered approach of screening followed by confirmation.

Sample Collection and Preparation

-

Urine: The most common matrix for routine testing. Samples are often analyzed directly or after a dilution step.[19]

-

Blood/Plasma: Requires collection in appropriate tubes (e.g., with sodium fluoride (B91410) to inhibit enzymatic activity).

-

Saliva/Oral Fluid: Collected using specialized devices that may contain stabilizing buffers.[20]

-

Hair: Requires washing to remove external contamination, followed by extraction, often via overnight acid hydrolysis or solvent extraction, to release the analytes from the hair matrix.[3][21][22]

-

Extraction: For confirmatory analysis, a cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction is often employed to isolate the analyte and remove interfering substances.[22]

Analytical Techniques

Screening tests are designed for rapid, high-throughput analysis and are typically based on the principle of competitive binding. They are designed to detect this compound.[9]

-

Enzyme-Multiplied Immunoassay Technique (EMIT): Widely used for initial urine screening.[9][16]

-

Fluorescence Polarization Immunoassay (FPIA): Another common immunoassay technique used for semi-quantitative analysis.[14][23]

-

Radioimmunoassay (RIA): A highly sensitive immunoassay method.[3][9][24]

Positive screening results are confirmed using more specific and sensitive chromatographic methods coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Considered a gold standard for confirmation, often requiring derivatization of the analyte.[16][22][24] It is noted for its high precision.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Increasingly used due to its high sensitivity and specificity, often with simpler "dilute and shoot" sample preparation methods.[11]

The general workflow for the analysis of this compound is depicted below.

Conclusion

This compound's pharmacokinetic profile is defined by its formation as the primary metabolite of cocaine, its distribution in various biological fluids, and its relatively slow elimination, primarily through urine. Its long elimination half-life and high urinary concentrations make it an excellent and reliable biomarker for monitoring cocaine use in clinical and forensic settings. The choice of analytical methodology significantly impacts the detection window, with modern LC-MS/MS techniques offering the ability to monitor abstinence over extended periods. Continued research into the subtle factors influencing BE pharmacokinetics, such as genetic polymorphisms in metabolic enzymes and the impact of poly-drug use, will further refine the interpretation of toxicological findings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dl.astm.org [dl.astm.org]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. lagunatreatment.com [lagunatreatment.com]

- 5. Sub-lethal toxicity and elimination of the cocaine metabolite, this compound: a narrative review - Wang - Annals of Palliative Medicine [apm.amegroups.org]

- 6. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dl.astm.org [dl.astm.org]

- 8. Cocaine and this compound excretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. academic.oup.com [academic.oup.com]

- 11. A sensitive assay for urinary cocaine metabolite this compound shows more positive results and longer half‐lives than those using traditional cut‐offs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elimination Pharmacokinetics Of Cocaine And Metabolites In Chronic Cocaine Users - Eric Moolchan [grantome.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Simplified quantitation of urinary this compound in cocaine addiction research and for related pharmacotherapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Cocaine and Metabolites in Human Oral Fluid and Correlation with Plasma Concentrations following Controlled Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Urinary excretion of this compound following ingestion of Health Inca Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. therecoveryvillage.com [therecoveryvillage.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

- 21. Cocaine metabolite (this compound) in hair and urine of drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ubibliorum.ubi.pt [ubibliorum.ubi.pt]

- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 24. academic.oup.com [academic.oup.com]

Unveiling the Transformation of Benzoylecgonine: A Technical Guide to its Novel Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of novel degradation products of benzoylecgonine (B1201016) (BE), the primary metabolite of cocaine. This compound's persistence in the environment and its potential toxicological impact necessitate a thorough understanding of its degradation pathways. This document details the experimental methodologies used to induce and identify its transformation products, presents quantitative data on their formation, and visualizes the complex processes involved.

Executive Summary

This compound is a stable molecule, but it can be degraded through various environmental and engineered processes. This guide focuses on the novel degradation products identified through advanced analytical techniques, primarily high-resolution mass spectrometry. Key degradation pathways explored include enzymatic hydrolysis, microbial degradation, photodegradation, and advanced oxidation processes such as ozonation and chlorination. The identified transformation products primarily involve modifications to the benzoyl and ecgonine (B8798807) moieties of the parent molecule, including hydroxylation, demethylation, and cleavage of the ester bond. Understanding these degradation products is crucial for assessing the environmental fate of cocaine metabolites and for developing effective remediation strategies.

Experimental Protocols

The identification of novel this compound degradation products relies on controlled laboratory experiments that simulate environmental or treatment conditions, followed by sophisticated analytical techniques for the detection and structural elucidation of the resulting compounds.

General Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

The primary analytical tool for identifying and quantifying this compound and its degradation products is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often utilizing high-resolution instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers.

-

Sample Preparation: Water samples containing this compound and its degradation products are typically prepared using Solid-Phase Extraction (SPE) to concentrate the analytes and remove matrix interferences. A common SPE protocol involves using a mixed-mode cation exchange cartridge. The sample is acidified to ensure the analytes are retained on the sorbent, washed to remove impurities, and then eluted with a basic organic solvent mixture.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to separate the parent compound from its more polar degradation products.

-

Mass Spectrometric Detection: High-resolution mass spectrometry in both full-scan and tandem MS (MS/MS) modes is used for detection and identification. Full-scan mode provides accurate mass measurements for determining the elemental composition of the parent and product ions. Tandem MS is used to fragment the ions of interest, providing structural information for the tentative identification of unknown degradation products.

Degradation Experiments

-

Protocol: Aqueous solutions of this compound are exposed to simulated sunlight or UV irradiation. For simulated sunlight, a xenon lamp with filters to mimic the solar spectrum is used. For UV irradiation, a low-pressure mercury lamp is a common source. The experiments are typically conducted in a temperature-controlled photoreactor. Aliquots of the solution are collected at different time intervals to monitor the degradation of benzoyle.

-

Key Parameters: Light intensity, wavelength, pH of the solution, and the presence of photosensitizers (e.g., humic acids) are critical parameters that influence the degradation rate and the formation of different products.

-

Protocol: this compound is dissolved in buffered water, and a solution of sodium hypochlorite (B82951) is added to initiate the chlorination process. The reaction is typically carried out in the dark to prevent photodegradation. The reaction is quenched at specific time points by adding a reducing agent like sodium thiosulfate.

-

Key Parameters: The concentration of free chlorine, the pH of the solution, and the reaction time are the main factors controlling the extent of degradation and the types of chlorinated byproducts formed.

-

Protocol: This process involves the irradiation of a this compound solution in the presence of hydrogen peroxide (H₂O₂). The UV light causes the photolysis of H₂O₂, generating highly reactive hydroxyl radicals that readily attack the this compound molecule.

-

Key Parameters: The concentration of H₂O₂, the intensity of UV radiation, and the pH of the solution are crucial for the efficiency of the process.

Quantitative Data on this compound Degradation Products

The following tables summarize the tentatively identified novel degradation products of this compound from various degradation processes, as analyzed by high-resolution mass spectrometry. The formation of these products is highly dependent on the specific experimental conditions.

| Degradation Process | Product ID | Tentative Identification | Molecular Formula | m/z (protonated) |

| Photodegradation | P1 | Hydroxy-benzoylecgonine | C₁₆H₁₉NO₅ | 306.1285 |

| P2 | Dihydroxy-benzoylecgonine | C₁₆H₁₉NO₆ | 322.1234 | |

| P3 | Northis compound | C₁₅H₁₇NO₄ | 276.1230 | |

| P4 | N-formylnorthis compound | C₁₆H₁₇NO₅ | 304.1128 | |

| P5 | Ecgonine | C₉H₁₅NO₃ | 186.1074 | |

| Chlorination | C1 | Monochloro-benzoylecgonine | C₁₆H₁₈ClNO₄ | 324.0946 |

| C2 | Dichloro-benzoylecgonine | C₁₆H₁₇Cl₂NO₄ | 358.0556 | |

| C3 | Northis compound | C₁₅H₁₇NO₄ | 276.1230 | |

| UV/H₂O₂ | AOP1 | Hydroxy-benzoylecgonine | C₁₆H₁₉NO₅ | 306.1285 |

| AOP2 | Dihydroxy-benzoylecgonine | C₁₆H₁₉NO₆ | 322.1234 | |

| AOP3 | Ecgonine | C₉H₁₅NO₃ | 186.1074 | |

| AOP4 | Benzoic Acid | C₇H₆O₂ | 123.0441 |

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for identifying its degradation products.

Caption: Major degradation pathways of this compound.

Caption: Experimental workflow for identifying degradation products.

Conclusion

The identification of novel this compound degradation products is an active area of research with significant implications for environmental science and drug policy. The methodologies outlined in this guide provide a framework for researchers to investigate the transformation of this persistent metabolite. The use of high-resolution mass spectrometry is indispensable for the structural elucidation of these novel compounds. Further research is needed to confirm the structures of the tentatively identified products through the synthesis of reference standards and to assess their toxicological properties. This knowledge will be vital for developing a complete picture of the environmental risks associated with cocaine use and for designing more effective water treatment technologies.

A Comprehensive Guide to the Solubility of Benzoylecgonine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzoylecgonine (B1201016), the primary metabolite of cocaine. Understanding the solubility of this compound is critical for a range of scientific applications, including analytical method development, forensic toxicology, and pharmacokinetic studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of this compound.

Core Data Presentation: this compound Solubility

The solubility of this compound has been determined in a variety of common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility characteristics.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Ethanol | > 26.4[1] | Not Specified | Soluble |

| 30[2] | Not Specified | ||

| 1M Sodium Bicarbonate (NaHCO₃) | > 26.4[1] | Not Specified | Soluble in basic aqueous solution |

| Dimethylformamide (DMF) | 30[2] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 25[2] | Not Specified | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 3[2] | Not Specified | Represents solubility in a physiologically relevant buffer |

| Water | Insoluble[1] | Not Specified | This compound is poorly soluble in neutral water |

| Methanol | Not Quantified | Not Specified | Used as a solvent for a 1.0 mg/mL certified reference material[3] |

| Chloroform | Soluble | Not Specified | Qualitative data; no quantitative value available[4] |

| Dichloromethane | Soluble | Not Specified | Qualitative data; no quantitative value available[4] |

| Ethyl Acetate | Soluble | Not Specified | Qualitative data; no quantitative value available[4] |

| Acetone | Soluble | Not Specified | Qualitative data; no quantitative value available[4] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound. This method is considered the "gold standard" for its accuracy and reliability.

1. Objective:

To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

2. Materials:

-

This compound (high purity solid)

-

Selected solvents (e.g., methanol, acetonitrile, water, PBS)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-